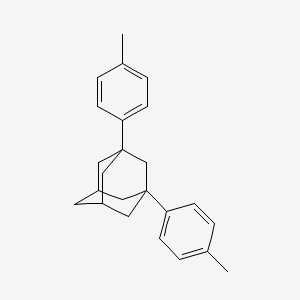

1,3-Bis(4-methylphenyl)adamantane

説明

1,3-Bis(4-methylphenyl)adamantane is a useful research compound. Its molecular formula is C24H28 and its molecular weight is 316.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Adamantane derivatives, in general, are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s known that adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives . This could suggest that 1,3-Bis(4-methylphenyl)adamantane may interact with its targets in a unique way due to its adamantane structure.

Biochemical Pathways

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various biochemical pathways .

Pharmacokinetics

The high lipophilicity and unique geometry of the adamantane skeleton enhance considerably the permeability and adsorption of this type of compounds with respect to cell membranes .

Result of Action

Adamantane derivatives are known to have a broad spectrum of biological activity including antiviral effects .

Action Environment

The unique structural properties of adamantane derivatives may make them resistant to various environmental factors .

生化学分析

Biochemical Properties

Adamantane derivatives are known to interact with various enzymes, proteins, and other biomolecules . The unique structure of 1,3-Bis(4-methylphenyl)adamantane allows it to fit into the active sites of certain enzymes, potentially influencing their activity .

Cellular Effects

Adamantane derivatives have been shown to have antiviral effects, potentially influencing cell function

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that adamantane derivatives can interact with biomolecules through binding interactions . These interactions could potentially lead to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

Adamantane derivatives are known for their stability, suggesting that this compound may also exhibit long-term stability .

Metabolic Pathways

Adamantane derivatives are known to undergo various transformations, suggesting that this compound may also be involved in complex metabolic pathways .

Transport and Distribution

The lipophilic nature of adamantane derivatives suggests that they may be able to cross cell membranes and distribute throughout the body .

生物活性

1,3-Bis(4-methylphenyl)adamantane, a derivative of adamantane, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural properties, which may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts alkylation of adamantane derivatives with para-xylene or similar aromatic compounds. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl) to facilitate the formation of the desired product.

Antiviral Effects

Research indicates that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. This compound has been shown to influence cell function and inhibit viral replication. Studies suggest that the compound may interfere with the M2 ion channel of the influenza virus, similar to other adamantane derivatives like amantadine .

Antibacterial Activity

Recent studies have explored the antibacterial potential of adamantane derivatives. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 µg/mL . This suggests potential applications in treating bacterial infections.

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. Research indicates that the compound can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and associated diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with Viral Proteins : The compound may bind to viral proteins, preventing their function and thus inhibiting viral replication.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular processes.

- Antioxidative Mechanism : The compound's ability to donate electrons may neutralize free radicals, thereby protecting cells from oxidative damage.

Study on Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed promising results against influenza A virus in vitro. The compound was effective in reducing viral titers significantly compared to control groups .

Antibacterial Assessment

In another study focusing on antibacterial properties, researchers evaluated the efficacy of several adamantane derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited potent activity with an MIC comparable to standard antibiotics .

科学的研究の応用

Medicinal Chemistry

1,3-Bis(4-methylphenyl)adamantane has potential applications in drug development due to its structural resemblance to other biologically active adamantane derivatives. Notable applications include:

- Antiviral Activity: Similar adamantane derivatives have been utilized as antiviral agents. For instance, memantine, an adamantane derivative, is used for Alzheimer's disease treatment due to its NMDA receptor antagonism .

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in inflammatory diseases .

- Anticancer Research: Research indicates that certain adamantane derivatives exhibit anticancer properties by inhibiting cancer cell proliferation .

Materials Science

The compound is also being explored for its application in materials science:

- Polymer Development: this compound can serve as a precursor for synthesizing advanced polymers with enhanced mechanical and thermal properties. These polymers are suitable for electronic applications such as insulating films in semiconductor devices .

- Photoelectric Materials: Its unique structure allows for potential use in photoelectric materials, which can be applied in organic photovoltaics and light-emitting devices .

Organic Synthesis

In organic chemistry, this compound acts as an intermediate for synthesizing more complex organic compounds. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic pathways .

Case Study 1: Antiviral Properties

A study examining the antiviral efficacy of adamantane derivatives found that compounds structurally similar to this compound exhibited significant activity against influenza viruses. The research highlighted the importance of the adamantane moiety in enhancing antiviral potency .

Case Study 2: Polymer Applications

Research conducted on the synthesis of polybenzoxazole from adamantane derivatives demonstrated that incorporating this compound into the polymer matrix improved thermal stability and mechanical strength. This study suggests that such derivatives can be pivotal in developing high-performance materials for electronic applications .

特性

IUPAC Name |

1,3-bis(4-methylphenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28/c1-17-3-7-21(8-4-17)23-12-19-11-20(13-23)15-24(14-19,16-23)22-9-5-18(2)6-10-22/h3-10,19-20H,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIUSPLMFQGGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389005 | |

| Record name | 1,3-bis(4-methylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65756-27-6 | |

| Record name | 1,3-bis(4-methylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DI-P-TOLYL-ADAMANTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。